1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one
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Overview
Description
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic compound that features a unique combination of imidazole, piperazine, and phenylbutanone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the wide range of biological activities associated with indole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation could result in changes to cellular processes, leading to the observed biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific cellular context and the nature of the target proteins involved.
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that this compound likely has a wide range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Piperazine Ring: The imidazole derivative is then reacted with a piperazine compound through nucleophilic substitution, forming a bond between the imidazole and piperazine rings.
Introduction of the Phenylbutanone Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole alcohols or amines.
Scientific Research Applications
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylethanone
- 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylpropan-1-one
- 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylpentan-1-one
Uniqueness
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and piperazine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-2-18(17-6-4-3-5-7-17)19(24)23-14-12-21(13-15-23)10-11-22-9-8-20-16-22/h3-9,16,18H,2,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOGWJFUZQLRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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